27-Oxo-fusidicAcid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
27-Oxo-fusidic Acid is a metabolite of fusidic acid, a bacteriostatic antibiotic. Fusidic acid is known for its ability to inhibit protein synthesis in prokaryotes by targeting the ribosome-dependent activity of G factor and translocation of peptidyl-tRNA
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 27-Oxo-fusidic Acid involves the oxidation of fusidic acid. The reaction typically requires specific oxidizing agents and controlled conditions to ensure the selective formation of the 27-oxo derivative .
Industrial Production Methods: Industrial production of 27-Oxo-fusidic Acid is generally carried out through large-scale fermentation processes, followed by chemical modification. The fermentation process involves the use of specific bacterial strains that produce fusidic acid, which is then chemically modified to obtain 27-Oxo-fusidic Acid .
Chemical Reactions Analysis
Types of Reactions: 27-Oxo-fusidic Acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Solvents: Reactions are typically carried out in solvents like methanol, ethanol, and dimethyl sulfoxide.
Major Products:
Scientific Research Applications
27-Oxo-fusidic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex molecules.
Biology: The compound is studied for its role in inhibiting protein synthesis in prokaryotes.
Medicine: Research is ongoing to explore its potential as an antibiotic and its effectiveness against various bacterial strains.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 27-Oxo-fusidic Acid involves the inhibition of protein synthesis in prokaryotes. It specifically targets the ribosome-dependent activity of G factor and translocation of peptidyl-tRNA. This inhibition prevents the synthesis of essential proteins, leading to the bacteriostatic effect .
Comparison with Similar Compounds
Fusidic Acid: The parent compound, known for its antibiotic properties.
16-O-deacetylfusidic acid lactone: A derivative with similar biological activity.
24,25-Dihydroxyfusidic Acid: Another derivative with unique properties
Uniqueness: 27-Oxo-fusidic Acid stands out due to its specific inhibition mechanism and its potential for further chemical modification. Its unique structure allows for the formation of various derivatives, each with distinct properties and applications .
Properties
Molecular Formula |
C31H46O7 |
---|---|
Molecular Weight |
530.7 g/mol |
IUPAC Name |
(E,2Z)-2-[(3R,4S,8S,9R,10S,11R,13S,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methyl-7-oxohept-5-enoic acid |
InChI |
InChI=1S/C31H46O7/c1-17(16-32)8-7-9-20(28(36)37)26-22-14-24(35)27-29(4)12-11-23(34)18(2)21(29)10-13-30(27,5)31(22,6)15-25(26)38-19(3)33/h8,16,18,21-25,27,34-35H,7,9-15H2,1-6H3,(H,36,37)/b17-8+,26-20-/t18-,21?,22+,23+,24+,25-,27+,29-,30-,31-/m0/s1 |
InChI Key |
OZMOUWFCJHVIQT-WAPPFHEHSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](CC[C@]2(C1CC[C@]3([C@@H]2[C@@H](C[C@H]\4[C@@]3(C[C@@H](/C4=C(/CC/C=C(\C)/C=O)\C(=O)O)OC(=O)C)C)O)C)C)O |
Canonical SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C=O)C(=O)O)OC(=O)C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.